1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine
Overview
Description
1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyridine ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine typically involves the reaction of 3-bromo-5-chloropyridine with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness: 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2/c9-6-3-5(10)4-12-7(6)8(11)1-2-8/h3-4H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJALDFWYZPPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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